A Comprehensive Technical Guide to 3',4'-Dimethoxybiphenyl-4-carbaldehyde for Advanced Research and Drug Development
A Comprehensive Technical Guide to 3',4'-Dimethoxybiphenyl-4-carbaldehyde for Advanced Research and Drug Development
Foreword: The Strategic Value of Biphenyl Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the biphenyl moiety stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Its unique stereochemical properties, including a defined torsional angle and the ability to present substituents in distinct spatial orientations, allow for precise interactions with biological targets. Within this important class of molecules, 3',4'-Dimethoxybiphenyl-4-carbaldehyde represents a particularly valuable building block. The presence of the dimethoxy substitution pattern on one phenyl ring and a reactive carbaldehyde group on the other provides a versatile platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its potential applications in the development of next-generation therapeutics.
Core Compound Identification and Physicochemical Properties
3',4'-Dimethoxybiphenyl-4-carbaldehyde is a biphenyl derivative characterized by a formyl group at the 4-position of one phenyl ring and methoxy groups at the 3' and 4'-positions of the second ring.
| Property | Value | Source |
| CAS Number | 640769-65-9 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)OC | |
| InChI Key | PEIHWSWXATULIX-UHFFFAOYSA-N | [3] |
| Appearance | (Predicted) Off-white to pale yellow solid | |
| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Note: Some physical properties like appearance and solubility are predicted based on structurally similar compounds, as specific experimental data is not widely published. Researchers should verify these properties with their own material.
Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde: The Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls like 3',4'-Dimethoxybiphenyl-4-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[6]
The general scheme for the synthesis involves the coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene (or vice versa, using 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid).
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., 4-formylphenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. Note: This is a general guideline and may require optimization.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
3,4-Dimethoxyphenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Triphenylphosphine (PPh₃; 0.04 equiv)
-
Potassium carbonate (K₂CO₃; 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde, 3,4-dimethoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium acetate and triphenylphosphine catalysts.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3',4'-Dimethoxybiphenyl-4-carbaldehyde.[7]
Applications in Drug Discovery and Medicinal Chemistry
The 3',4'-dimethoxyphenyl moiety is a common feature in many biologically active molecules, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets. The biphenyl scaffold provides a rigid core to orient this and other pharmacophoric groups. The aldehyde functionality serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of diverse compound libraries for high-throughput screening.
A Scaffold for Novel Anticancer Agents
The 3,4-dimethoxyphenyl group is present in derivatives that have been investigated as inhibitors of key cancer-related targets. For instance, studies on 3-substituted-5-(3,4-dimethoxy-phenyl)-3H-[4][5][8]oxadiazole-2-thione derivatives have shown their potential to interact with the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer cell proliferation.[9] The biphenyl structure of 3',4'-Dimethoxybiphenyl-4-carbaldehyde could serve as a foundational element for designing new EGFR inhibitors, where the second phenyl ring can be functionalized to explore additional binding pockets.
Reversing Multidrug Resistance in Chemotherapy
A significant challenge in cancer treatment is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Novel P-gp inhibitors have been designed using scaffolds that incorporate dimethoxy-substituted aromatic rings.[10] 3',4'-Dimethoxybiphenyl-4-carbaldehyde provides a starting point for the synthesis of new P-gp inhibitors, where the aldehyde can be elaborated into more complex side chains designed to block the efflux pump's activity.
A Building Block for Diverse Therapeutic Areas
The versatility of the 3',4'-dimethoxyphenyl motif extends to other therapeutic areas. For example, 3,4,5-trimethoxybenzaldehyde is a key precursor in the synthesis of the antibacterial drug Trimethoprim and has been incorporated into antinarcotic agents.[11][12] Similarly, 2,3,4-trimethoxybenzaldehyde is a starting material for the anti-anginal drug Trimetazidine.[13] This highlights the potential of methoxy-substituted phenyl compounds to serve as privileged fragments in drug design. The biphenyl structure of the title compound offers an opportunity to develop analogues with potentially improved pharmacokinetic or pharmacodynamic properties.
Caption: Drug Discovery Workflow.
Safety, Handling, and Storage
-
Hazard Classification (Anticipated):
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Avoid breathing dust, fumes, or vapors.[17]
-
Avoid contact with skin, eyes, and clothing.[18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]
-
Wash hands thoroughly after handling.[17]
-
-
Storage:
-
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.[17]
-
Disclaimer: This safety information is based on related compounds and should be used as a guideline only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion and Future Outlook
3',4'-Dimethoxybiphenyl-4-carbaldehyde is a compound of significant interest for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the versatile reactivity of the aldehyde group and the favorable pharmacophoric features of the dimethoxy-biphenyl scaffold, positions it as a valuable building block for the discovery of new bioactive molecules. As the demand for novel therapeutics targeting complex diseases continues to grow, the strategic use of such well-designed molecular starting points will be paramount in the development of the next generation of medicines.
References
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020, June 5). [Video]. YouTube. Retrieved from [Link]
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3',4'-Dimethylbiphenyl-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
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(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved from [Link]
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SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific. Retrieved from [Link]
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3,4-Dimethoxybenzaldehyde SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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CID 87812279 | C18H20O6. (n.d.). PubChem. Retrieved from [Link]
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SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses, 75, 53. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[4][5][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. (n.d.). Chemical Methodologies. Retrieved from [Link]
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Design, synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as Novel P-Glycoprotein inhibitors Reversing Multidrug Resistance. (n.d.). ResearchGate. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
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Synthesis of Some New Biheterocycles by a One-Pot Suzuki-Miyaura Coupling Reaction. (2025, August 5). ResearchGate. Retrieved from [Link]
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Qiu, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Retrieved from [Link]
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3',4'-Dimethoxy-biphenyl-4-carbaldehyde. (n.d.). Oakwood Chemical. Retrieved from [Link]
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Jung, J. C., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43. Retrieved from [Link]
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